molecular formula C8H7BrO B1337732 3-(Bromomethyl)benzaldehyde CAS No. 82072-23-9

3-(Bromomethyl)benzaldehyde

Cat. No. B1337732
CAS RN: 82072-23-9
M. Wt: 199.04 g/mol
InChI Key: OEPGAYXSRGROSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)benzaldehyde is a chemical compound with the molecular formula C8H7BrO and a molecular weight of 199.05 . It is also known by the synonym 3-Formylbenzyl bromide .


Synthesis Analysis

The synthesis of 3-(Bromomethyl)benzaldehyde can be achieved through a two-step, one-pot procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .


Molecular Structure Analysis

The InChI code for 3-(Bromomethyl)benzaldehyde is 1S/C8H7BrO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H,5H2 . The compound has a molar refractivity of 45.7±0.3 cm³ .


Chemical Reactions Analysis

The chemical reactions involving 3-(Bromomethyl)benzaldehyde are complex and can involve multiple steps . For instance, it can undergo a nitration, a conversion from the nitro group to an amine, and a bromination .


Physical And Chemical Properties Analysis

3-(Bromomethyl)benzaldehyde is a solid at ambient temperature . It has a boiling point of 49-51°C . Its density is 1.5±0.1 g/cm³, and it has a molar volume of 130.6±3.0 cm³ .

Scientific Research Applications

3-(Bromomethyl)benzaldehyde: A Versatile Compound in Scientific Research

Synthesis of Boronic Acids: Boronic acids have a wide range of applications in various fields of research, including their use in sensing applications. 3-(Bromomethyl)benzaldehyde can be utilized in the synthesis of boronic acids, which are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. This property is particularly useful in the development of homogeneous assays or heterogeneous detection systems .

Halogenation Reactions: In organic chemistry, halogenation is a fundamental reaction. 3-(Bromomethyl)benzaldehyde can participate in halogenation reactions where it reacts with halogens like bromine in the presence of a catalyst, leading to the formation of bromobenzaldehyde and hydrogen bromide .

Cross-Coupling Reactions: Cross-coupling reactions are pivotal in creating complex molecules. 3-(Bromomethyl)benzaldehyde can undergo Suzuki cross-coupling reactions with bis(pinacolato)diboron, which is an essential process in the synthesis of various organic compounds .

Annulation Methods: Annulation methods are used to construct functionalized molecules. 3-(Bromomethyl)benzaldehyde has been successfully used in annulation methods with arenes and other substrates, indicating its versatility in synthetic organic chemistry .

Alkylation of α-Picolines: In medicinal chemistry, alkylation is a common strategy to modify the chemical structure of compounds. 3-(Bromomethyl)benzaldehyde has been used for the alkylation of α-picolines, leading to the formation of quaternary pyridinium salts which are valuable intermediates in chemical synthesis .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302+H312+H332;H314, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage .

properties

IUPAC Name

3-(bromomethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPGAYXSRGROSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427817
Record name 3-(bromomethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)benzaldehyde

CAS RN

82072-23-9
Record name 3-(bromomethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Bromomethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of diisobutylaluminum hydride (92 ml, 1M in hexanes, 92 mmol) was added dropwise via syringe pump injector over a period of 45 min to a solution of α-bromo-m-tolunitrile (15.000 g, 76.5 mmol) in 155 ml of chlorobenzene at 0° C. The resulting mixture was stirred at 0° C. for 1 h, then 100 ml of 10% aqueous HCl was added and stirring continued at 0° C. for 10 min. The layers were separated and the aqueous layer extracted with ether (2x). The organic solutions were combined and washed vigorously with 10% HCl for 10 min, then water (2x) and brine, dried over MgSO4 and evaporated to give a crystalline solid which was then dissolved in a minimal amount of ether (10-15 ml) and layered with petroleum ether (30-40 ml). The resulting spiny white crystals were collected and washed with ice-cold petroleum ether to yield 10.791 g (71%) of aldehyde 1: m.p. 46°-49° C.; 1H NMR δ 4.54 (s, 1, CH2Br), 7.52 (t, 1, J=8 Hz, H-5), 7.67 (br d, 1, J=8 Hz, H-4), 7.82 (dt, 1, J=8, 1 Hz, H-6), 7.90 (br s, 1, H-2), 10.02 (s, 1, CHO); 13C NMR δ 32.0 (CH2Br), 129.6, 129.7 and 129.8 (C-2, C-5 and C-6), 134.8 (C-4), 136.8 (C-1), 138.9 (C-3), 191.6 (CHO); IR ν 1595 and 1610 (m, C=C), 1710 (s, C=O), 2740 and 2820 (m, CHO) cm-1.
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
155 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
12.5 (± 2.5) mL
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
35 (± 5) mL
Type
solvent
Reaction Step Four
Yield
71%

Synthesis routes and methods II

Procedure details

3-Bromomethylbenzyl alcohol (1.015 g, 5 mmol) and activated manganese (IV) oxide (10 g) in acetone (30 ml) were stirred at 20° C. for 22 h. The reaction mixture was filtered and the filtrate evaporated in vacuo to yield 3-bromomethylbenzaldehyde as a pale yellow liquid (547 mg, 55%).
Quantity
1.015 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Bromomethyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(Bromomethyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-(Bromomethyl)benzaldehyde
Reactant of Route 4
3-(Bromomethyl)benzaldehyde
Reactant of Route 5
3-(Bromomethyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-(Bromomethyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.